N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
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Description
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN2O4S2 and its molecular weight is 470.53. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Applications
N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, as part of the sulfonamide derivatives, has been investigated for its potential in treating malaria and viral infections like COVID-19. Studies have shown that certain sulfonamides exhibit excellent antimalarial activity, with some compounds having selectivity due to specific molecular structures, like quinoxaline moieties. Theoretical calculations and molecular docking studies have further highlighted their potential against key viral proteins, demonstrating their multifaceted application in antimalarial and antiviral therapy (Fahim & Ismael, 2021).
Inhibitory Properties in Cancer Research
The compound has been explored for its role in inhibiting enzymes like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer research. It has shown efficacy both in vitro and in vivo. Adjustments to its molecular structure have been made to improve metabolic stability, underscoring its relevance in developing new anticancer agents (Stec et al., 2011).
Ocular Applications
Sulfonamide derivatives, including those related to this compound, have been investigated for their potential in treating glaucoma. Some derivatives have shown significant ocular hypotensive activity, making them promising candidates for topical inhibitors of ocular carbonic anhydrase, a therapeutic approach for glaucoma (Graham et al., 1989).
Antimicrobial Studies
The compound's derivatives have demonstrated substantial antimicrobial activity. Investigations into various sulfonamide derivatives have shown considerable antibacterial activity against both Gram-negative and Gram-positive strains, indicating their potential as valuable antibacterial agents (Abbasi et al., 2016).
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S2/c1-30-18-9-12-20-21(13-18)31-23(25-20)26(14-16-5-3-2-4-6-16)22(27)15-32(28,29)19-10-7-17(24)8-11-19/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVZOBATHGMIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.